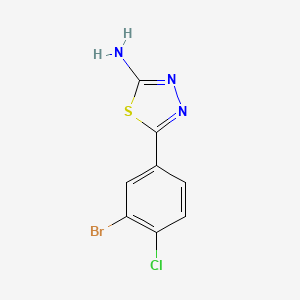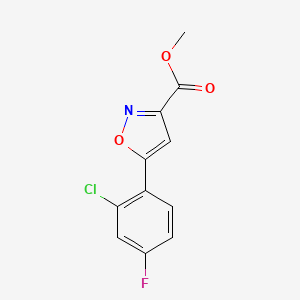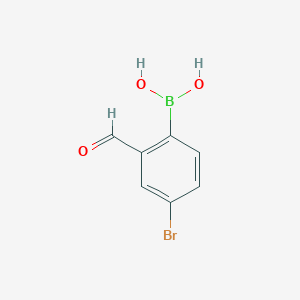
4-Bromo-2-formylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-formylphenylboronic acid is an organoboron compound with the molecular formula C7H6BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a formyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylphenylboronic acid typically involves the bromination of 2-formylphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl/vinyl halides.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in suitable solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in appropriate solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 4-Bromo-2-carboxyphenylboronic acid.
Reduction: 4-Bromo-2-hydroxymethylphenylboronic acid.
Aplicaciones Científicas De Investigación
4-Bromo-2-formylphenylboronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-formylphenylboronic acid is primarily based on its ability to form covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors and other bioactive compounds . The formyl group can undergo various chemical transformations, further enhancing the compound’s versatility in biological systems .
Comparación Con Compuestos Similares
4-Formylphenylboronic acid: Similar structure but lacks the bromine substituent.
3-Formylphenylboronic acid: The formyl group is positioned at the 3-position, leading to different chemical properties and reactivity.
2-Formylphenylboronic acid: Lacks the bromine substituent and has the formyl group at the 2-position, similar to 4-Bromo-2-formylphenylboronic acid.
Uniqueness: this compound is unique due to the presence of both the bromine and formyl groups, which confer distinct reactivity and selectivity in chemical reactions. The bromine atom can participate in halogen bonding and other interactions, while the formyl group provides a site for further functionalization .
Propiedades
Fórmula molecular |
C7H6BBrO3 |
|---|---|
Peso molecular |
228.84 g/mol |
Nombre IUPAC |
(4-bromo-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BBrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H |
Clave InChI |
FKLBIQHALGCDPL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)Br)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


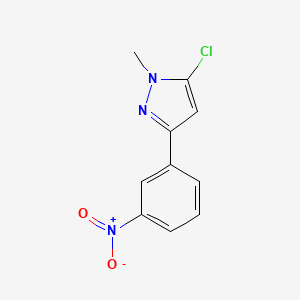
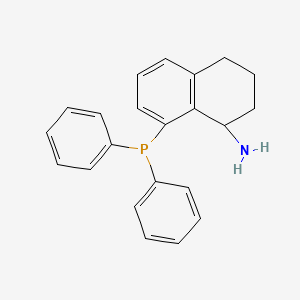

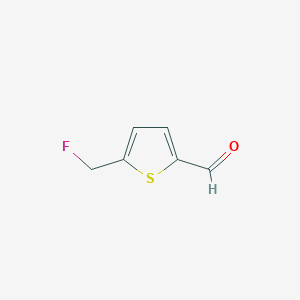
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
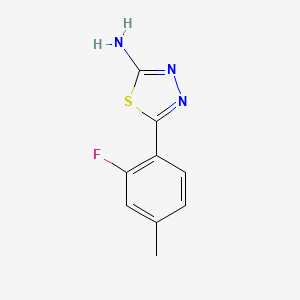

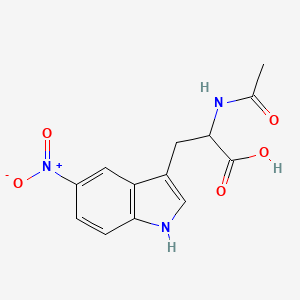
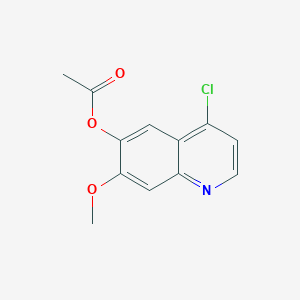
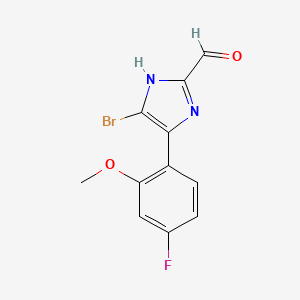
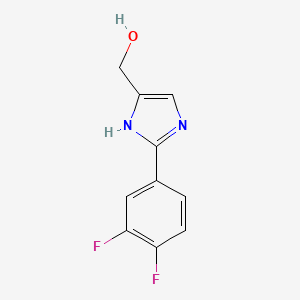
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
